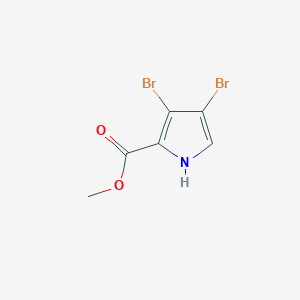
1-(1-Benzhydrylazetidin-3-yl)-4-methylpiperazine
Overview
Description
1-(1-Benzhydrylazetidin-3-yl)-4-methylpiperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The unique chemical structure of 1-(1-Benzhydrylazetidin-3-yl)-4-methylpiperazine makes it an attractive candidate for drug development.
Mechanism of Action
The exact mechanism of action of 1-(1-Benzhydrylazetidin-3-yl)-4-methylpiperazine is not fully understood. However, several studies have suggested that it acts by inhibiting the activity of specific enzymes or signaling pathways that are involved in cancer cell growth and survival. For example, this compound has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 1-(1-Benzhydrylazetidin-3-yl)-4-methylpiperazine has been reported to exhibit several other biochemical and physiological effects. For example, this compound has been shown to possess anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been reported to exhibit neuroprotective activity, which suggests its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-(1-Benzhydrylazetidin-3-yl)-4-methylpiperazine in lab experiments is its potent anti-cancer activity. This makes it an attractive candidate for the development of new anti-cancer drugs. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 1-(1-Benzhydrylazetidin-3-yl)-4-methylpiperazine. One of the major areas of research is the development of new anti-cancer drugs based on this compound. Several studies have reported that the modification of the chemical structure of this compound can lead to the development of more potent anti-cancer agents. Another area of research is the investigation of the potential use of this compound in the treatment of other diseases such as inflammatory and neurodegenerative disorders. Overall, the research on 1-(1-Benzhydrylazetidin-3-yl)-4-methylpiperazine holds great promise for the development of new therapeutics for various diseases.
Scientific Research Applications
1-(1-Benzhydrylazetidin-3-yl)-4-methylpiperazine has been extensively studied for its potential therapeutic applications. One of the major areas of research is its use as an anti-cancer agent. Several studies have reported that this compound exhibits potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. The mechanism of action of this compound involves the inhibition of cancer cell proliferation and induction of apoptosis.
properties
CAS RN |
178311-81-4 |
|---|---|
Product Name |
1-(1-Benzhydrylazetidin-3-yl)-4-methylpiperazine |
Molecular Formula |
C21H27N3 |
Molecular Weight |
321.5 g/mol |
IUPAC Name |
1-(1-benzhydrylazetidin-3-yl)-4-methylpiperazine |
InChI |
InChI=1S/C21H27N3/c1-22-12-14-23(15-13-22)20-16-24(17-20)21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,20-21H,12-17H2,1H3 |
InChI Key |
VHPCUJXVFCOGMO-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CN1CCN(CC1)C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
synonyms |
1-[1-(DIPHENYLMETHYL)-3-AZETIDINYL]-4-METHYL-PIPERAZINE |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

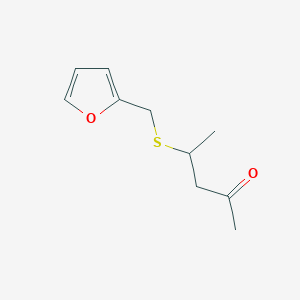

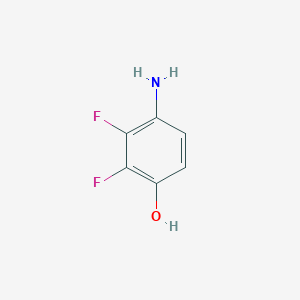

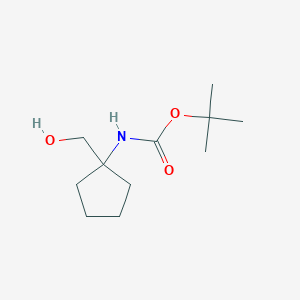

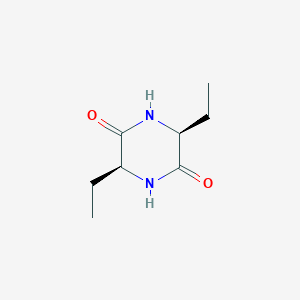

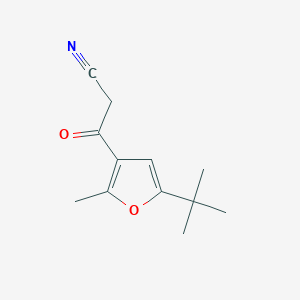
![2-Phenyl-1,6-dioxaspiro[2.4]heptan-7-one](/img/structure/B67030.png)
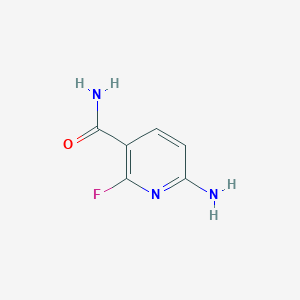
![3-amino-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B67032.png)
